molecular formula C13H15ClN4O3 B8658123 N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-50-7

N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No. B8658123
Key on ui cas rn: 917757-50-7
M. Wt: 310.73 g/mol
InChI Key: SXVXGZRQDQDJTN-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

4 mmol 2-acetamido-6-chloro-pyrido[3,2-d]pyrimidin-4(3H)-one (0.954 g) was reacted with 6 mmol 2-ethoxyethanol (0.54 g) yielding the pure title compound (0.6 g, yield: 48%) which was characterised as follows:
Quantity
0.954 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[NH:6][C:7](=[O:16])[C:8]2[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:9]=2[N:10]=1)(=[O:3])[CH3:2].[CH2:17]([O:19][CH2:20][CH2:21]O)[CH3:18]>>[C:1]([NH:4][C:5]1[N:6]=[C:7]([O:16][CH2:18][CH2:17][O:19][CH2:20][CH3:21])[C:8]2[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:9]=2[N:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.954 g
Type
reactant
Smiles
C(C)(=O)NC=1NC(C2=C(N1)C=CC(=N2)Cl)=O
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1N=C(C2=C(N1)C=CC(=N2)Cl)OCCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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